Tegafur

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Partly miscible

Synonyms

Canonical SMILES

Mechanism of Action

Tegafur disrupts the synthesis of DNA and RNA, essential molecules for cell growth and division. It does this by inhibiting the enzyme thymidylate synthase, which is crucial for DNA synthesis. This ultimately leads to cell death in cancer cells [National Cancer Institute, ].

Use in Cancer Research

Tegafur is used as a single agent or in combination with other chemotherapy drugs to treat various cancers in research settings. Some of the cancers studied include:

Gastrointestinal cancers

Tegafur's efficacy against gastrointestinal cancers like gastric and colorectal cancers is being investigated. Studies explore its use as a first-line therapy or in combination with other drugs to improve treatment outcomes ().

Head and Neck cancers

Research is ongoing to determine the effectiveness of Tegafur as a metronomic chemotherapy (low dose and frequent dosing) for treating previously treated head and neck cancers. These studies also evaluate the side effects associated with this approach ().

Research on improving Tegafur therapy

Scientific research is exploring ways to improve Tegafur therapy. Here are some examples:

Combination therapies

Studies are investigating the effectiveness of combining Tegafur with other drugs to improve treatment efficacy and reduce side effects.

Dosage optimization

Research is ongoing to determine the optimal dosing schedule for Tegafur to achieve maximum effectiveness while minimizing side effects.

Importance of Scientific Research

Scientific research on Tegafur plays a vital role in:

- Understanding its mechanism of action and how it impacts cancer cells.

- Evaluating its effectiveness as a single agent or in combination therapies for various cancers.

- Developing improved treatment strategies with Tegafur to enhance patient outcomes.

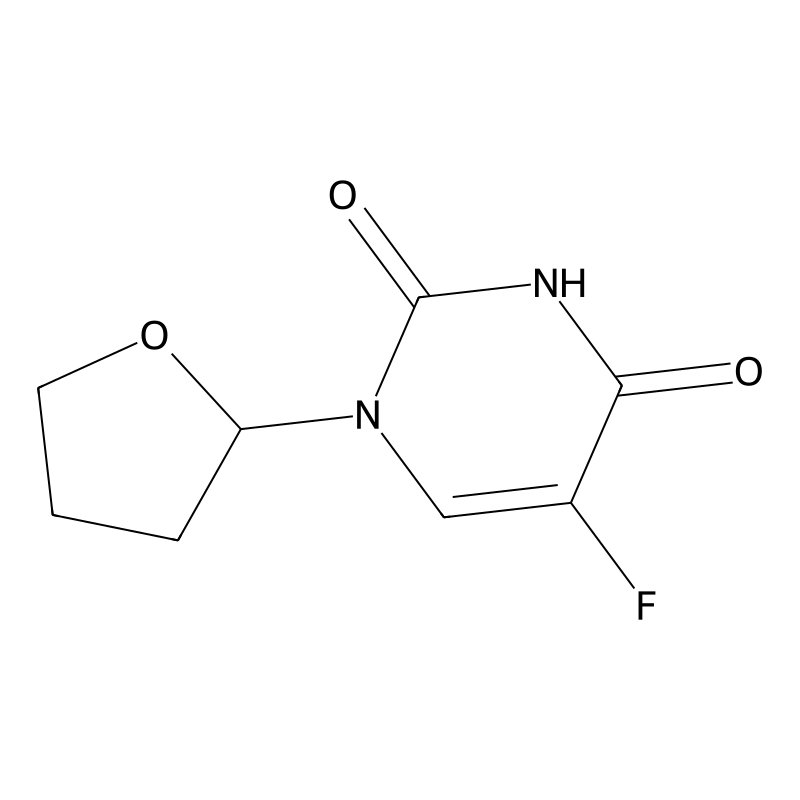

Tegafur, chemically known as 5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione, is a chemotherapeutic prodrug of 5-fluorouracil (5-FU), which is widely used in cancer treatment. It was first patented in 1967 and received approval for medical use in 1972. Tegafur is primarily utilized in the treatment of various cancers, including gastric, colorectal, breast, and lung cancers. It is often administered in combination with other agents that enhance its efficacy and reduce toxicity, such as uracil, gimeracil, and oteracil .

Tegafur undergoes metabolic conversion to its active form, 5-fluorouracil, primarily through the action of cytochrome P450 enzymes, particularly CYP2A6. The metabolic pathway involves the hydroxylation of tegafur to generate 5'-hydroxytegafur, which then degrades to form 5-FU. This process is crucial as 5-FU acts as an inhibitor of thymidylate synthase, disrupting DNA synthesis in cancer cells .

The chemical reaction can be summarized as follows:

- Hydroxylation:

- Degradation:

Tegafur exhibits significant biological activity as an antineoplastic agent. Once converted to 5-fluorouracil, it inhibits thymidylate synthase, leading to decreased synthesis of deoxythymidine monophosphate (dTMP) and subsequently inhibiting DNA replication in tumor cells. Additionally, 5-fluorouridine triphosphate (FUTP), another metabolite of 5-FU, can be incorporated into RNA, disrupting RNA function and further contributing to its cytotoxic effects .

The synthesis of tegafur can be achieved through several methods. One notable approach involves the alkylation of 5-fluorouracil with tetrahydrofuran derivatives. For example:

- Alkylation Method:

This method emphasizes the importance of specific reaction conditions and catalysts in synthesizing tegafur effectively.

Tegafur is primarily applied in oncology as a treatment for various cancers. Its applications include:

- Gastric Cancer: Often used in combination with gimeracil and oteracil.

- Colorectal Cancer: Administered alongside other agents for enhanced efficacy.

- Breast Cancer: Utilized with uracil for improved outcomes.

- Lung Cancer: Particularly adenocarcinoma cases.

- Other Cancers: Including head and neck cancers and pancreatic cancer .

Tegafur's interactions with other drugs are critical for its therapeutic efficacy. For instance:

- Uracil: When combined with tegafur, it inhibits dihydropyrimidine dehydrogenase, reducing the degradation of 5-FU and enhancing its bioavailability.

- Gimeracil and Oteracil: These agents further improve the pharmacokinetic profile of tegafur by limiting toxicity associated with high doses of 5-FU .

Such combinations have been shown to improve patient outcomes significantly while minimizing adverse effects.

Similar Compounds: Comparison with Other Compounds

Several compounds share similarities with tegafur due to their mechanisms or therapeutic applications. Here are some notable examples:

| Compound Name | Similarity to Tegafur | Unique Features |

|---|---|---|

| Capecitabine | Prodrug converted to 5-FU; used in similar cancers | Oral administration; less frequent dosing |

| Fluorouracil | Active metabolite of tegafur; direct antitumor action | Administered intravenously; broader toxicity profile |

| Gemcitabine | Nucleoside analog; used for various solid tumors | Different mechanism (inhibits DNA synthesis via different pathways) |

| Cytarabine | Antimetabolite; affects DNA synthesis | Primarily used for hematological malignancies |

Tegafur stands out due to its unique prodrug status that enhances the bioavailability of fluorouracil while minimizing toxicity through strategic combinations with other agents.

The comprehensive spectroscopic characterization of tegafur reveals distinct molecular signatures that are essential for structural identification and polymorphic analysis. Nuclear magnetic resonance spectroscopy provides the most definitive structural characterization of tegafur. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide demonstrates characteristic chemical shifts at δ 7.85 (d, 1H, C=CH) for the vinyl proton and δ 5.89 (ddd, 1H, OCH) for the furan ring proton [1] [2]. The tetrahydrofuran ring protons appear as complex multipiples between δ 1.9-2.3, while the methylene protons adjacent to oxygen show distinct coupling patterns at δ 3.8-4.3 [1] [2].

Fluorine-19 magnetic resonance spectroscopy has proven particularly valuable for metabolic studies, enabling real-time monitoring of tegafur conversion to 5-fluorouracil in biological systems [3]. This technique provides direct, non-invasive information about fluoropyrimidine metabolism and demonstrates exceptional utility in pharmacokinetic investigations [3].

Infrared spectroscopy reveals characteristic vibrational modes that distinguish tegafur from related compounds. The carbonyl stretching frequencies appear prominently in the 1600-1700 cm⁻¹ region, while nitrogen-hydrogen stretching modes are observed around 3200-3400 cm⁻¹ [4] [5] [6]. The carbon-fluorine bond exhibits a distinctive stretching frequency that serves as a diagnostic marker for tegafur identification [4] [5] [6]. These spectroscopic signatures have proven essential for polymorphic differentiation, as different crystalline forms exhibit subtle but measurable shifts in vibrational frequencies [5] [6].

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to certain molecular vibrations. Theoretical density functional theory calculations at the 6-311+G(d,p) level have successfully predicted Raman frequencies that show excellent agreement with experimental observations [4] [5] [6]. The complete vibrational dynamics analysis reveals that tegafur exhibits distinct Raman signatures that facilitate both qualitative identification and quantitative analysis [4] [5] [6]. Raman spectroscopy has demonstrated particular utility in cocrystal characterization, where vibrational mode changes upon cocrystal formation provide evidence of intermolecular interactions [7].

Ultraviolet-visible absorption spectroscopy shows tegafur absorption maxima typically around 270 nm, which correlates with the presence of the fluoropyrimidine chromophore [8]. This characteristic absorption enables quantitative analysis and has been successfully employed in pharmaceutical formulation studies [9].

Thermal Behavior Analysis via Differential Scanning Calorimetry and Thermogravimetric Analysis-Mass Spectrometry

Thermal analysis provides crucial insights into the stability and phase behavior of tegafur across its various polymorphic forms. Differential scanning calorimetry reveals that the α-form of tegafur exhibits a sharp endothermic melting transition at 171-173°C [10] [11]. This melting behavior is reproducible and serves as a key identification parameter for the metastable α-polymorph [11]. The pharmacopeial tegafur typically displays two endothermic effects in differential scanning calorimetry analysis, with the first being a broad effect that may indicate polymorphic transitions or dehydration processes [11].

The β-form of tegafur demonstrates distinctly different thermal behavior compared to the α-form, with differential scanning calorimetry curves showing different transition temperatures and enthalpies [12] [13]. This thermal fingerprinting approach enables reliable differentiation between polymorphic forms and has proven essential for quality control applications [13].

Polymorphic transformation kinetics have been extensively studied using differential scanning calorimetry. The solvent-mediated phase transformation from metastable α-tegafur to thermodynamically stable β-tegafur follows predictable kinetic patterns that can be described using solid-state kinetic models [12] [14]. The transformation rate constants range from 0.028 min⁻¹ to 0.0056 min⁻¹ depending on the solvent system employed [12] [14]. These transformations exhibit measurable induction times in all studied solvents, suggesting nucleation-controlled mechanisms [12] [14].

Thermogravimetric analysis demonstrates that tegafur exhibits excellent thermal stability, with greater than 90% mass retention even at elevated temperatures approaching 1000°C under inert conditions [8]. This exceptional thermal stability indicates minimal decomposition under normal processing and storage conditions [8]. The gradual weight loss observed during thermogravimetric analysis appears to be primarily associated with the loss of chemisorbed water rather than chemical decomposition [8].

Thermogravimetric analysis-mass spectrometry coupling provides detailed information about decomposition pathways and volatile products. Studies have shown that tegafur maintains structural integrity across a wide temperature range, making it suitable for various pharmaceutical processing applications [8]. The thermal stability analysis reveals no significant correlation between ultrasonication treatment duration and thermal degradation, indicating robust molecular stability [8].

Solubility Parameters and Polymorphic Forms

Tegafur exhibits complex polymorphic behavior with five identified crystalline forms (α, β, γ, δ, and ε), each displaying distinct physicochemical properties [15] [16]. The α-form represents the metastable polymorph with a triclinic crystal system characterized by unit cell parameters a=16.720(6) Å, b=9.021(5) Å, c=5.995(3) Å, with angles α=93.66(4)°, β=93.15(8)°, γ=100.14(4)° [17]. This form contains four formula units per unit cell with a space group designation of P-1 and a calculated cell volume of 886.27 ų [17].

The β-form constitutes the thermodynamically stable polymorph that exhibits superior thermodynamic stability compared to the α-form [12] [13] [14]. Solubility measurements demonstrate that the equilibrium solubilities of α and β forms differ significantly in various solvents, creating the thermodynamic driving force for polymorphic transformation [12] [14]. The transformation rate depends linearly on the supersaturation generated by the solubility difference between the two forms [12] [14].

Solubility parameters vary significantly between polymorphic forms and solvents. In dimethyl sulfoxide, tegafur demonstrates solubility exceeding 50 mg/mL [10]. The compound shows practically no solubility in water but exhibits variable solubility in organic solvents depending on their hydrogen bonding capacity and polarity [10]. Surface nucleation mechanisms govern the polymorphic transformation processes, with nucleation kinetics following second-order power functions [12] [14].

Solvent-mediated polymorphic transformation studies reveal that the conversion from α to β-form occurs through solution-mediated mechanisms in acetone, ethanol, isopropanol, toluene, and water [12] [14]. Each solvent system exhibits characteristic transformation kinetics, with rate constants varying by an order of magnitude depending on the specific solvent environment [12] [14]. The transformation process requires an induction period in all studied solvents, suggesting homogeneous nucleation mechanisms [12] [14].

Polymorphic characterization using powder X-ray diffraction enables quantitative determination of polymorphic purity down to 0.005% levels [13]. This analytical capability proves essential for quality control applications where trace amounts of the stable β-form must be detected in predominantly α-form samples [13]. The development of analytical methods that promote controlled phase transformation from metastable to stable forms enables amplification of trace polymorphic impurities for quantitative analysis [13].

Cocrystal Engineering for Enhanced Physicochemical Properties

Cocrystal engineering has emerged as a powerful strategy for optimizing the physicochemical properties of tegafur while maintaining its therapeutic efficacy. Systematic cocrystal screening has identified multiple pharmaceutically acceptable coformers that form stable 1:1 cocrystals with tegafur [18] [16] [19]. The selection of coformers follows crystal engineering principles based on complementary hydrogen bonding motifs and supramolecular synthon analysis [18] [16].

Tegafur-isonicotinamide cocrystal demonstrates superior dissolution rate and solubility compared to pure tegafur and other investigated cocrystals [18] [16] [19]. This cocrystal forms through heterosynthon formation between tegafur and isonicotinamide, creating a stable crystalline arrangement that enhances biopharmaceutical properties [18] [16]. Stability testing under accelerated conditions (40°C, 75% relative humidity) confirms excellent physical and chemical stability over extended periods [18] [16].

Tegafur-4-hydroxybenzoic acid cocrystal exhibits enhanced stability characteristics and improved physicochemical properties [18] [16] [19]. The crystal structure analysis reveals specific hydrogen bonding interactions between the carboxylic acid group of 4-hydroxybenzoic acid and the carbonyl groups of tegafur, creating a robust supramolecular assembly [18] [16].

Tegafur-theophylline cocrystal represents a unique drug-drug cocrystal combination that provides enhanced stability while potentially offering complementary therapeutic benefits [18] [16] [19]. This cocrystal demonstrates excellent stability under stress conditions and may provide advantages for combination therapy applications [18] [16].

Novel drug-drug cocrystals have been developed with compounds such as syringic acid and myricetin, creating the first tegafur-nutraceutical cocrystals [20] [21] [22]. The tegafur-syringic acid cocrystal shows concurrent enhancement of both water solubility and membrane permeability, leading to improved bioavailability and prolonged half-life compared to pure tegafur [20]. The tegafur-myricetin cocrystal effectively improves the dissolution performance of myricetin while providing delayed release characteristics for tegafur, reducing solubility differences and improving formulation compatibility [21] [22].

Advanced cocrystal characterization employs techniques including 2,4-dihydroxybenzoic acid and p-nitrophenol as coformers, resulting in significantly increased solubility and good storage stability [23]. These cocrystals demonstrate excellent stability under accelerated storage conditions (40°C, 75% relative humidity) for periods exceeding eight weeks [23]. Quantum chemistry calculations using density functional theory provide theoretical support for experimental observations, enabling molecular-level understanding of cocrystal formation mechanisms and property modifications [23].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (95.12%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (95.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (95.12%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Tegafur is a congener of the antimetabolite fluorouracil with antineoplastic activity. Tegafur is a prodrug that is gradually converted to fluorouracil in the liver by the cytochrome P-450 enzyme. Subsequently, 5-FU is metabolized to two active metabolites, 5-fluoro-2-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) by both tumor cells and normal cells. FdUMP inhibits DNA synthesis and cell division by inhibiting thymidylate synthase and reducing normal thymidine production, while FUTP inhibits RNA and protein synthesis by competing with uridine triphosphate. (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01B - Antimetabolites

L01BC - Pyrimidine analogues

L01BC03 - Tegafu

Mechanism of Action

KEGG Target based Classification of Drugs

Transferases (EC2)

Methyltransferases [EC:2.1.1.-]

TYMS [HSA:7298] [KO:K00560]

Pictograms

Acute Toxic

Other CAS

17902-23-7

Absorption Distribution and Excretion

Following oral administration, about less 20% of total tegafur is excreted unchanged in the urine.

The volume of distribution based on apparent volume of distribution and urinary excretion data of tegafur is 16 L/m^2.

No pharmacokinetic data available.

Metabolism Metabolites

Tegafur has known human metabolites that include 5-Fluorouracil.

Wikipedia

Biological Half Life

Use Classification

Antineoplastic agents -> Human pharmacotherapeutic group

Human drugs -> Rare disease (orphan)

General Manufacturing Information

Dates

[Choroidal metastasis from gastric cancer 8 years after surgery]

Seiji Natsuki, Yukihiro Kato, Tomohisa Okuno, Shigehiko Nishimura, Naoyuki TaenakaPMID: 34108353 DOI: 10.11405/nisshoshi.118.541

Abstract

A man in his 50s underwent total gastrectomy with D2 lymphadenectomy for gastric cancer 8 years ago. The pathological stage was pT3N3bM0, pStage IIIC. He took tegafur, gimeracil, and oteracil potassium (S-1) as adjuvant chemotherapy for the next 3 years at his own request. No recurrence was observed for 8 years after surgery, but then a recurrent lesion near the anastomosis and multiple metastases were detected on abdominal computed tomography. He started treatment with S-1 plus oxaliplatin. One month later, he experienced right-sided visual disturbance. Ophthalmological tests revealed a tumor on his choroid. Three months later, the recurrent tumor and metastatic lesions shrank, and his visual symptoms improved. Therefore, we diagnosed choroidal metastasis from gastric cancer. Choroidal metastasis from the gastrointestinal tract is extremely rare. We discuss this case along with the relevant literature.[A Long‒Term Survival Case of Gastric Cancer with Disseminated Intravascular Coagulation due to Myelocarcinomatosis Treated with S‒1 plus Oxaliplatin Therapy]

Ryuichi Morita, Takeshi Ishikawa, Yuki Sawai, Mariko Kajiwara, Kohei Asaeda, Reo Kobayashi, Hajime Miyazaki, Toshifumi Doi, Ken Inoue, Osamu Dohi, Naohisa Yoshida, Kazuhiro Kamada, Kazuhiko Uchiyama, Tomohisa Takagi, Hideyuki Konishi, Yuji Naito, Yoshito ItohPMID: 34006725 DOI:

Abstract

We report the case of a 36‒year‒old man who was treated with S‒1 plus oxaliplatin(SOX)therapy for gastric cancer with disseminated intravascular coagulation(DIC). The patient visited our hospital for the treatment of an unresectable type 4 advanced gastric cancer. He had respiratory distress at the first visit. A chest CT scan revealed ground‒glass shadows as well as interstitial and septal thickening diffusely located in both the lungs, which suggested cancerous lymphangiopathy. Moreover, based on blood test results, DIC was diagnosed. After the administration of SOX in combination with recombinant human soluble thrombomodulin, the patient recovered from DIC, and the values of the tumor markers(CEA and CA19‒9) were normalized. After more than 14 months post treatment, the patient has survived without relapse. There are several reports that chemotherapy for gastric cancer is effective for DIC; however, there are no reports on regimens using oxaliplatin. Regimens using this drug may improve the prognosis of gastric cancer complicated by disseminated myelocarcinomatosis and DIC.Investigation of a Novel S-1 Administration Schedule for Treating Metastatic and Recurrent Breast Cancer (KBCOG13)

Mayuko Miki, Shintaro Takao, Muneharu Konishi, Yasushi Shigeoka, Masaru Miyashita, Hirofumi Suwa, Yasuo Miyoshi, Koichi Hirokaga, Toshitaka Okuno, Kazuhiko Yamagami, Michiko Imamura, Keiko Murase, Ayako Yanai, Hirokazu TaninoPMID: 34083305 DOI: 10.21873/anticanres.15096

Abstract

S-1, a 5-fluorouracil(5-FU) oral anti-cancer drug, has been traditionally used with a schedule of 4-week oral administration followed by 2-week rest for breast cancer treatment. We, herein, aimed to investigate the clinical efficacy and safety of a schedule of 2-week oral administration followed by 1-week rest for patients with metastatic breast cancer.We enrolled patients with HER2-negative metastatic breast cancer who had not received prior chemotherapy. S-1 was administered consecutively for 2-weeks followed by a 1-week rest.

Between September 1, 2013 and August 31, 2016, 32 patients were enrolled. The median follow-up time was 32.1 months. The median progression-free survival (PFS) was 9.4 months. Overall survival (OS) was 41.0 months, time to treatment failure (TTF) was 7.8 months, response rate (RR) was 31.3%, and disease control rate (DCR) was 78.1%. The incidence of grade 3 side-effects was not high.

The 3-week schedule of S-1 can be considered useful as a treatment for patients with metastatic breast cancer, helping in maintaining a high quality of life.

Perioperative or postoperative adjuvant oxaliplatin with S-1 versus adjuvant oxaliplatin with capecitabine in patients with locally advanced gastric or gastro-oesophageal junction adenocarcinoma undergoing D2 gastrectomy (RESOLVE): an open-label, superiority and non-inferiority, phase 3 randomised controlled trial

Xiaotian Zhang, Han Liang, Ziyu Li, Yingwei Xue, Yanong Wang, Zhiwei Zhou, Jiren Yu, Zhaode Bu, Lin Chen, Yian Du, Xinbao Wang, Aiwen Wu, Guoli Li, Xiangqian Su, Gang Xiao, Ming Cui, Dan Wu, Li Chen, Xiaojiang Wu, Yanbing Zhou, Lianhai Zhang, Chengxue Dang, Yulong He, Zhongtao Zhang, Yihong Sun, Yong Li, Huanqiu Chen, Yuxian Bai, Changsong Qi, Peiwu Yu, Guanbao Zhu, Jian Suo, Baoqing Jia, Leping Li, Changming Huang, Fei Li, Yingjiang Ye, Huimian Xu, Xin Wang, Yannan Yuan, Jian-Yu E, Xiangji Ying, Chen Yao, Lin Shen, Jiafu Ji, RESOLVE study groupPMID: 34252374 DOI: 10.1016/S1470-2045(21)00297-7

Abstract

The optimal perioperative chemotherapeutic regimen for locally advanced gastric cancer remains undefined. We evaluated the efficacy and safety of perioperative and postoperative S-1 and oxaliplatin (SOX) compared with postoperative capecitabine and oxaliplatin (CapOx) in patients with locally advanced gastric cancer undergoing D2 gastrectomy.We did this open-label, phase 3, superiority and non-inferiority, randomised trial at 27 hospitals in China. We recruited antitumour treatment-naive patients aged 18 years or older with historically confirmed cT4a N+ M0 or cT4b Nany M0 gastric or gastro-oesophageal junction adenocarcinoma, with Karnofsky performance score of 70 or more. Patients undergoing D2 gastrectomy were randomly assigned (1:1:1) via an interactive web response system, stratified by participating centres and Lauren classification, to receive adjuvant CapOx (eight postoperative cycles of intravenous oxaliplatin 130 mg/m

on day one of each 21 day cycle plus oral capecitabine 1000 mg/m

twice a day), adjuvant SOX (eight postoperative cycles of intravenous oxaliplatin 130 mg/m

on day one of each 21 day cycle plus oral S-1 40-60 mg twice a day), or perioperative SOX (intravenous oxaliplatin 130 mg/m

on day one of each 21 day plus oral S-1 40-60 mg twice a day for three cycles preoperatively and five cycles postoperatively followed by three cycles of S-1 monotherapy). The primary endpoint, assessed in the modified intention-to-treat population, 3-year disease-free survival to assess the superiority of perioperative-SOX compared with adjuvant-SOX and the non-inferiority (hazard ratio non-inferiority margin of 1·33) of adjuvant-SOX compared with adjuvant-CapOx. Safety analysis were done in patients who received at least one dose of the assigned treatment. This study is registered with ClinicalTrials.gov,

.

Between Aug 15, 2012, and Feb 28, 2017, 1094 patients were screened and 1022 (93%) were included in the modified intention-to-treat population, of whom 345 (34%) patients were assigned to the adjuvant-CapOx, 340 (33%) patients to the adjuvant-SOX group, and 337 (33%) patients to the perioperative-SOX group. 3-year disease-free survival was 51·1% (95% CI 45·5-56·3) in the adjuvant-CapOx group, 56·5% (51·0-61·7) in the adjuvant-SOX group, and 59·4% (53·8-64·6) in the perioperative-SOX group. The hazard ratio (HR) was 0·77 (95% CI 0·61-0·97; Wald p=0·028) for the perioperative-SOX group compared with the adjuvant-CapOx group and 0·86 (0·68-1·07; Wald p=0·17) for the adjuvant-SOX group compared with the adjuvant-CapOx group. The most common grade 3-4 adverse events was neutropenia (32 [12%] of 258 patients in the adjuvant-CapOx group, 21 [8%] of 249 patients in the adjuvant-SOX group, and 30 [10%] of 310 patients in the perioperative-SOX group). Serious adverse events were reported in seven (3%) of 258 patients in adjuvant-CapOx group, two of which were related to treatment; eight (3%) of 249 patients in adjuvant-SOX group, two of which were related to treatment; and seven (2%) of 310 patients in perioperative-SOX group, four of which were related to treatment. No treatment-related deaths were reported.

Perioperative-SOX showed a clinically meaningful improvement compared with adjuvant-CapOx in patients with locally advanced gastric cancer who had D2 gastrectomy; adjuvant-SOX was non-inferior to adjuvant-CapOx in these patients. Perioperative-SOX could be considered a new treatment option for patients with locally advanced gastric cancer.

National Key Research and Development Program of China, Beijing Scholars Program 2018-2024, Peking University Clinical Scientist Program, Taiho, Sanofi-Aventis, and Hengrui Pharmaceutical.

For the Chinese translation of the abstract see Supplementary Materials section.

Safety of alternate-day treatment with TS-1

Yuta Nishiyama, Yasuhiro Fukuyama, Takuya Maruo, Shinichiro Yoda, Masataka Iwano, Shinpei Kawarai, Hideki Kayanuma, Kensuke OritoPMID: 34148911 DOI: 10.1292/jvms.21-0060

Abstract

Tegafur is a prodrug of fluoropyrimidine 5-fluorouracil (5-FU), while TS-1is an oral fixed-dose combination of three active drugs, tegafur, gimeracil, and oteracil. This pilot study evaluated the safety of tegafur/gimeracil/oteracil in the treatment of cancers in dogs. Tegafur/gimeracil/oteracil was administered orally at a mean dose of 1.1 mg/kg twice daily on alternate days, Monday-Wednesday-Friday, every week to 11 dogs with tumors. Partial response and stable disease were observed in one dog each, whereas six exhibited progressive disease. Three dogs were not assessed. Adverse events, the most serious being grade 2, were noted in seven dogs. Adverse events were acceptable, and the drug was effective in some dogs. Therefore, tegafur/gimeracil/oteracil may be useful for treating malignant solid tumors in canines.

Safety and efficacy of S1 monotherapy or combined with nab-paclitaxel in advanced elderly pancreatic cancer patients: A meta-analysis

Yunlong Chen, Jiangning Gu, Menghong Yin, Chenqi Wang, Dan Chen, Lili Yang, Xiang Chen, Zhikun Lin, Jian Du, Shimeng Cui, Chi Ma, Haifeng LuoPMID: 34160399 DOI: 10.1097/MD.0000000000026342

Abstract

To evaluate the therapeutic efficacy and safety of S1 monotherapy or combination with nab-paclitaxel for the treatment of elderly patients with metastatic or locally advanced pancreatic adenocarcinoma.PubMed, Embase, Cochrane Central Library, China Biology Medicine, and China National Knowledge Infrastructure databases were searched without time limits according to the inclusion criteria. RevMan (Version 5.3) software was used for data extraction and meta-analysis. Objective response rate (ORR) and disease control rate (DCR) were used to evaluate therapeutic effects while side effects including leukopenia, thrombocytopenia, neurotoxicity, vomit, and alopecia were extracted for evaluation. There was no need for ethical review in this study because no ethical experiments were conducted and all data used were public data. All relevant data are within the paper and its Supporting Information files.

Four retrospective studies comprising 308 elderly patients with metastatic or locally advanced pancreatic adenocarcinoma were included in the analysis. One hundred fifty-one patients underwent S1 monotherapy and 157 received S1 combined nab-paclitaxel. Meta-analysis indicated that compared with S1 monotherapy, S1 combined with nab-paclitaxel had higher ORR (OR 2.25, 95% CI: 1.42-3.55; P = .0005) and DCR (OR 2.94, 95% CI: 1.55-5.58; P = .0009). The adverse reaction of leukopenia was higher in the combined therapy group (OR 1.85, 95% CI: 1.09-3.13, P = .02), but no significant difference was found in thrombocytopenia, neurotoxicity, vomiting, and alopecia between the 2 groups (P > .05).

Nab-paclitaxel plus S1 was more efficient in terms of ORR and DCR than S1 monotherapy in elderly pancreatic ductal adenocarcinoma patients while the side effect was controllable with a higher probability of leukopenia. Thus, combined nab-paclitaxel and S1 could be safely used in elderly patients.

Clinical Significance of

Shinsuke Hatori, Kentaro Sakamaki, Takehiko Yokohori, Yayoi Kimura, Yukihiko Hiroshima, Itaru Hashimoto, Keisuke Komori, Hayato Watanabe, Kazuki Kano, Hirohito Fujikawa, Toru Aoyama, Masakatsu Numata, Takanobu Yamada, Hiroshi Tamagawa, Naoto Yamamoto, Takashi Ogata, Manabu Shizawa, Norio Yukawa, Soichiro Morinaga, Yasushi Rino, Munetaka Masuda, Hiroshi Saeki, Yohei Miyagi, Takashi OshimaPMID: 34230154 DOI: 10.21873/anticanres.15146

Abstract

This study aimed to evaluate the prognostic significance of PLA2G2A expression in patients with locally advanced gastric cancer (GC).PLA2G2A expression levels in cancerous tissue specimens and adjacent normal mucosa obtained from 134 patients with stage II/III GC who received adjuvant chemotherapy with S-1 after curative resection were measured using real-time quantitative polymerase chain reaction. Subsequently, the associations of PLA2G2A expression with clinicopathological features and survival were evaluated.

No association was observed between clinicopathological features and PLA2G2A expression levels. Overall survival was significantly longer in patients with high PLA2G2A expression levels (p=0.022). Multivariate analysis revealed that PLA2G2A expression was a significant, independent prognostic factor (hazard ratio=0.136; 95% confidence interval=0.0185-0.992; p=0.049).

PLA2G2A mRNA expression may serve as a useful prognostic marker in patients with locally advanced GC who receive curative surgery and adjuvant chemotherapy with S-1.

A Rare Case of Reversible Cardiac Dysfunction Associated with Tegafur/Gimeracil/Oteracil (S-1) Therapy

Takuya Oyakawa, Zhensheng Hua, Aya Ebihara, Taro ShigaPMID: 33994512 DOI: 10.1536/ihj.20-651

Abstract

For the past 20 years, S-1 has been used in the treatment of many types of cancer. However, the clinical importance of myocardial dysfunction attributed to S-1 remains to be unclear. Thus, in this study, we report on a patient with myocardial dysfunction associated with S-1.S-1 postoperative chemotherapy for gastric cancer was included as a treatment for a 65-year-old man. On day 8, S-1 treatment was discontinued after the patient developed an oral ulcer. He was then admitted to the hospital because of diarrhea caused by S-1. At approximately the same time, he developed dyspnea, and his chest X-rays revealed perihilar vascular engorgement and cardiac enlargement. Although his brain natriuretic peptide was 595.8 pg/mL, troponin I and creatine phosphokinase were unremarkable. Electrocardiograms showed no change in atrial fibrillations or new ST-T wave change. As per his transthoracic echocardiogram, noted were expansion of the left ventricle, global hypokinesis, and reduced left ventricular ejection fraction (approximately 40%). The patient was then diagnosed with S-1-related myocardial dysfunction. Furosemide, human atrial natriuretic peptide, dobutamine, enalapril, spironolactone, and bisoprolol were administered. Thirteen days after being diagnosed with heart failure, his symptoms disappeared, his echocardiogram showed that the left ventricular ejection fraction had increased to 65%, and the cardiothoracic ratio improved to 47% according to his chest X-rays.S-1-related myocardial dysfunction may be reversible, as it can improve after approximately 2 weeks.[A Case of Gastric Cancer with Extensive Lymph Node Metastasis Causing Stenosis Symptoms in the Primary pCR after Preoperative Chemotherapy]

Satoshi Mochizuki, Tomohiro Matsui, Naosuke Nakamichi, Hidekazu Hiramoto, Takeshi Ishimoto, Toshiyuki Kosuga, Masahiro Tsujiura, Susumu Nakashima, Mamoru MasuyamaPMID: 33976054 DOI:

Abstract

A 65‒year‒old man was found with a circumferential type 2 tumor in the gastric antrum by upper gastrointestinal endoscopy, and biopsy revealed poorly a differentiated adenocarcinoma and HER2‒negative results. According to imaging examinations and laparoscopy, he was diagnosed with an advanced gastric cancer, classified as cT4a(SE)N3M0 and cStage Ⅲ. He underwent neoadjuvant chemotherapy(SOX regimen)because of the bulky N finding. After 2 courses of the treatment, marked reductions in the primary gastric lesion and metastatic lymph nodes were observed, although stenosis appeared at the gastric tumor site. The W‒ED tube was used to depressurize the stomach and to manage his nutrition, and the patient's surgery was conducted under good general conditions. We performed a distal gastrectomy(D2 dissection)and cholecystectomy. Histopathological examination showed no viable tumor cells in the primary gastric lesion(Grade 3). Two metastases were found in the dissected lymph nodes, although only a few cancer cells persisted. We report a case of gastric cancer in which pCR was obtained in the primary lesion, although stenosis appeared after the neoadjuvant chemotherapy.Uracil-tegafur vs fluorouracil as postoperative adjuvant chemotherapy in Stage II and III colon cancer: A nationwide cohort study and meta-analysis

Po-Huang Chen, Yi-Ying Wu, Cho-Hao Lee, Chi-Hsiang Chung, Yu-Guang Chen, Tzu-Chuan Huang, Ren-Hua Yeh, Ping-Ying Chang, Ming-Shen Dai, Shiue-Wei Lai, Ching-Liang Ho, Jia-Hong Chen, Yeu-Chin Chen, Je-Ming Hu, Sung-Sen Yang, Wu-Chien ChienPMID: 33950962 DOI: 10.1097/MD.0000000000025756